N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

Lipophilicity optimization Membrane permeability LogP-based library design

N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine (CAS 854057-98-0) is a disubstituted 2-aminobenzothiazole derivative bearing an N-benzyl group at the 2-amino position and a methylthio (–SCH₃) substituent at the 6-position of the fused benzothiazole core. With a molecular formula of C₁₅H₁₄N₂S₂, a molecular weight of 286.42 g/mol, a calculated partition coefficient (logP) of 4.385, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a distinct physicochemical space within the benzothiazole screening compound landscape.

Molecular Formula C15H14N2S2
Molecular Weight 286.41
CAS No. 854057-98-0
Cat. No. B2988953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine
CAS854057-98-0
Molecular FormulaC15H14N2S2
Molecular Weight286.41
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
InChIInChI=1S/C15H14N2S2/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeyMSNOIMAMJPYPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine (CAS 854057-98-0): Procurement-Relevant Structural and Physicochemical Baseline for Screening Library Selection


N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine (CAS 854057-98-0) is a disubstituted 2-aminobenzothiazole derivative bearing an N-benzyl group at the 2-amino position and a methylthio (–SCH₃) substituent at the 6-position of the fused benzothiazole core . With a molecular formula of C₁₅H₁₄N₂S₂, a molecular weight of 286.42 g/mol, a calculated partition coefficient (logP) of 4.385, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a distinct physicochemical space within the benzothiazole screening compound landscape [1]. It is catalogued as a versatile small-molecule scaffold and is commercially available from multiple suppliers including Life Chemicals (product ID F2020-0492) and Biosynth, typically at ≥95% purity .

Why N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine Cannot Be Interchanged with Nearest Structural Analogs


Although the benzothiazol-2-amine scaffold is recognized as a privileged structure in medicinal chemistry with broad bioactivity potential [1], substitution at the 6-position and the exocyclic 2-amine nitrogen independently and non-additively modulates key molecular properties including lipophilicity, hydrogen-bonding capacity, and metabolic liability [2]. The 6-methylthio substituent contributes approximately 1.8–2.3 logP units relative to the unsubstituted parent, alters the electron density of the benzothiazole π-system, and introduces an additional metabolically accessible sulfur oxidation site (sulfoxide/sulfone) not present in 6-methyl or 6-halo analogs [3]. Simultaneously, the N-benzyl group adds both steric bulk and π-stacking potential that are absent in the primary 2-amine. These combined structural features create a unique property profile that renders simple analog substitution scientifically invalid without confirmatory re-screening; the quantitative evidence below establishes the dimensions along which this compound is measurably differentiated.

Head-to-Head Comparative Evidence for N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine Against Its Closest Structural Analogs


Lipophilicity (logP) Differentiation: 6-Methylthio Plus N-Benzyl Substitution Drives Over 1.6 logP Units Higher Than the Unsubstituted 2-Amino Parent

The target compound's measured/calculated logP of 4.385 [1] is substantially higher than that of 6-(methylthio)-1,3-benzothiazol-2-amine (logP = 2.04–2.70), which lacks the N-benzyl substituent [2]. The ΔlogP of +1.7 to +2.3 units between these two compounds reflects the dominant contribution of the N-benzyl group to overall lipophilicity. When compared with N-benzyl-6-methyl-1,3-benzothiazol-2-amine (logP = 4.29) , the target compound exhibits a modest but measurable ΔlogP of +0.10, attributable to the replacement of 6-CH₃ with 6-SCH₃. This incremental increase is consistent with the known Hansch π-value of approximately +0.6 for –SCH₃ versus +0.5 for –CH₃ on aromatic systems. For procurement decisions, this means the target compound provides the highest logP among all four close analogs compared, making it preferentially suited for applications requiring enhanced membrane permeability or blood-brain barrier penetration potential.

Lipophilicity optimization Membrane permeability LogP-based library design

Hydrogen Bond Acceptor Count Differentiation: 6-Methylthio Substitution Increases HBA Count by 1–2 Relative to 6-Methyl and Unsubstituted Analogs

The target compound possesses four hydrogen bond acceptors (HBA = 4), derived from the endocyclic thiazole nitrogen, the exocyclic 2-amine nitrogen, and the two lone-pair-bearing sulfur atoms (thiazole ring sulfur and methylthio sulfur) . This represents an increase of one HBA relative to N-benzyl-6-methyl-1,3-benzothiazol-2-amine (HBA = 2, as the 6-CH₃ group lacks acceptor capacity) and an increase of one HBA relative to N-benzyl-1,3-benzothiazol-2-amine (HBA = 3, lacking any 6-substituent heteroatom) [1]. The additional hydrogen bond acceptor capacity provided by the 6-methylthio sulfur creates potential for supplementary polar interactions with target protein residues (e.g., methionine sulfur–aromatic interactions or weak hydrogen bonds with backbone NH groups) that are structurally inaccessible to the 6-methyl and unsubstituted analogs. For fragment-based or structure-based screening campaigns, this differentiates the compound as a probe for binding pockets where sulfur-mediated polar contacts are structurally indicated.

Hydrogen bonding Ligand efficiency Structure-based design

Molecular Weight and Physicochemical Space Differentiation: The Target Occupies a Unique MW/logP Quadrant Among 2-Aminobenzothiazole Screening Compounds

The target compound (MW = 286.42) is positioned in a distinct molecular weight window between the lower-MW 2-aminobenzothiazole fragments and larger, more complex benzothiazole derivatives. Compared with the unsubstituted N-benzyl-1,3-benzothiazol-2-amine (MW = 240.32, ΔMW = +46.1) , the 6-methyl analog (MW = 254.35, ΔMW = +32.1) , and the N-unsubstituted 6-(methylthio) parent (MW = 196.29, ΔMW = +90.1) , the target compound adds 32–90 Da of molecular weight while remaining within the drug-like property space (MW < 500, logP < 5) [1]. This intermediate-MW profile is particularly relevant for hit-to-lead optimization: the compound is sufficiently elaborated to probe secondary binding pockets without exceeding lead-like physicochemical thresholds. The simultaneous presence of both the 6-methylthio and N-benzyl groups means that this single compound interrogates a chemical space that would otherwise require two separate analogs to partially cover.

Drug-likeness Fragment-based screening Lead-like properties

Regioisomeric Differentiation: 6-Methylthio Versus 4-Methylthio Substitution Defines Distinct Electronic and Steric Profiles

Within the benzothiazole scaffold, the position of the methylthio substituent critically determines the compound's electronic character and interaction geometry. The target compound places the –SCH₃ group at the 6-position (para to the thiazole sulfur), whereas the regioisomer N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine places it at the 4-position (ortho to the thiazole sulfur) . In the 6-substituted isomer, the methylthio group's +M (mesomeric) effect can conjugate through the benzene ring to influence the electron density at the 2-amino position, affecting the pKa of the exocyclic NH and its hydrogen bond donor strength. In the 4-substituted isomer, steric proximity to the N-benzyl group creates conformational constraint that is absent in the 6-isomer. Published SAR studies on 6-substituted-2-benzothiazolamines demonstrate that 6-position substituents exert distinct effects on biological activity compared to 4- or 5-substitution, with 6-substitution being most permissive for antiproliferative and antiglutamate activity [1]. The target compound's 6-methylthio regiospecificity is therefore a critical procurement specification: the 4-methylthio regioisomer represents a different chemical entity with non-interchangeable property and activity profiles.

Regioisomer selectivity SAR exploration Positional scanning

Supplier-Grade Purity and Catalog Availability: Life Chemicals F2020-0492 and Biosynth Offer Guaranteed ≥95% Purity for Reproducible Screening

The target compound is available from multiple established chemical suppliers with specified purity levels. Life Chemicals (product ID F2020-0492) supplies the compound at 95+% purity [1], Biosynth markets it as a 'versatile small molecule scaffold' , and MolCore offers it at NLT 98% purity under ISO-certified quality systems . In contrast, the 4-methylthio regioisomer and several other benzothiazole analogs are listed with lower or unspecified purity, or are only available on a custom synthesis basis. The availability of the target compound from at least three independent suppliers with documented purity specifications reduces supply chain risk and enables procurement-based quality comparison. For screening laboratories requiring batch-to-batch consistency, the 95–98% purity range across suppliers provides a verifiable quality baseline that is not uniformly available for all structural analogs in this chemical series.

Compound procurement Screening library quality Reproducibility

Evidence-Backed Application Scenarios for N-Benzyl-6-(methylthio)-1,3-benzothiazol-2-amine in Drug Discovery and Chemical Biology


High-Throughput Screening (HTS) Library Design Requiring Balanced Lipophilicity and Hydrogen Bond Acceptor Coverage

For screening libraries targeting intracellular or CNS-penetrant targets, this compound offers the highest calculated logP (4.385) among readily available N-benzyl-2-aminobenzothiazole analogs while maintaining a favorable HBA count of 4 and a single HBD [1]. When assembling a diversity set for phenotypic or target-based HTS, inclusion of this compound ensures representation of the high-logP, multi-acceptor quadrant of benzothiazole chemical space—a region not covered by the more polar 6-(methylthio) parent (logP 2.0–2.7) or the lower-HBA N-benzyl-6-methyl analog (HBA = 2) [2]. Life Chemicals' catalog inclusion of this compound in their screening collection further supports its suitability for HTS procurement [3].

Structure-Activity Relationship (SAR) Exploration of 6-Position Substituent Effects on 2-Aminobenzothiazole Pharmacology

The 6-methylthio group represents a moderate +M electron-donating substituent distinct from 6-CF₃ (strong –I), 6-OCF₃ (strong –I, +M), 6-Cl (weak –I, +M), and 6-CH₃ (weak +I). In the well-established riluzole SAR paradigm, 6-substitution critically modulates both in vitro potency and in vivo antiglutamate activity, with 6-OCF₃ (riluzole) and 6-SCF₃ analogs showing distinct rank-order potency [1]. The target compound's 6-SCH₃ group provides an intermediate electronic profile between 6-OCH₃ and 6-SCF₃, making it a valuable probe for dissecting the contribution of sulfur-mediated electronic effects versus trifluoromethylthio lipophilicity. Procurement of this specific analog enables systematic SAR studies where 6-SCH₃ is compared head-to-head with 6-CH₃, 6-OCH₃, 6-CF₃, and 6-halo analogs to map substituent pharmacophore requirements.

Fragment Elaboration and Hit-to-Lead Optimization Starting from 2-Aminobenzothiazole Cores

As a 'versatile small molecule scaffold' (Biosynth designation) [1] with MW = 286.42—positioned between fragment (MW < 250) and lead-like (MW < 350) space [2]—this compound serves as an ideal starting point for fragment growing or scaffold hopping campaigns. The N-benzyl group provides a metabolically stable hydrophobic anchor amenable to further substitution (e.g., para-halogenation, methoxylation) for SAR expansion, while the 6-methylthio group can be oxidized to the corresponding sulfoxide or sulfone to modulate polarity and introduce additional hydrogen bond acceptor capacity [3]. The availability of the compound in 250 mg to 1 g quantities from multiple vendors supports both initial hit confirmation and follow-up medicinal chemistry exploration without requiring de novo custom synthesis.

Negative Control or Orthogonal Probe Design in Benzothiazole-Based Target Engagement Studies

In experimental designs where a benzothiazole hit compound bears a 6-halo, 6-alkoxy, or 6-alkyl substituent, the 6-methylthio analog provides a chemically distinct negative control with similar molecular shape (MW = 286.42 vs. typical 250–300 range for drug-like benzothiazole hits) but altered electronic properties [1]. The sulfur atom in the –SCH₃ group introduces distinct chalcogen bonding potential and oxidation metabolism liability compared to carbon-based 6-substituents, enabling researchers to deconvolute whether observed biological activity is driven by steric occupancy of the 6-position binding pocket or by specific electronic effects. This application is particularly relevant in kinase inhibitor and GPCR modulator programs where 2-aminobenzothiazoles have emerged as privileged chemotypes [2].

Quote Request

Request a Quote for N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.